![molecular formula C14H23BO2Si B066240 (Dimethylphenylsilyl)boronic acid pinacol ester CAS No. 185990-03-8](/img/structure/B66240.png)
(Dimethylphenylsilyl)boronic acid pinacol ester
Overview
Description
(Dimethylphenylsilyl)boronic acid pinacol ester, also known as Suginome’s reagent, is used as a reagent for the selective addition of dimethylphenylsilanyl group to cyclic and acyclic unsaturated ketones, esters, acrylonitriles using a copper catalyst .
Synthesis Analysis
This compound can be synthesized under basic conditions without the use of a transition metal catalyst . It can be used for the preparation of a boronic acid pinacol ester from a halogenated aryl .
Molecular Structure Analysis
The empirical formula of (Dimethylphenylsilyl)boronic acid pinacol ester is C14H23BO2Si . The molecular weight is 262.23 .
Chemical Reactions Analysis
This compound can be used in the synthesis of (Z)-4-boryl-1-silyl-2-alkene derivatives by stereoselective addition of silicon-boron bond to acyclic 1,3-dienes in the presence of a Ni catalyst . It can also be used in the preparation of silyl-substituted butenoate and β-silyl-substituted acrylate derivatives from allenes and propiolate derivatives via hydrosilylation reactions using a copper catalyst .
Physical And Chemical Properties Analysis
(Dimethylphenylsilyl)boronic acid pinacol ester is a liquid at room temperature . It has a refractive index of 1.4946 and a density of 0.962 g/mL at 25 °C .
Scientific Research Applications
Addition to Unsaturated Ketones
This compound can be used as a reagent for the selective addition of dimethylphenylsilanyl group to cyclic and acyclic unsaturated ketones . This process is typically facilitated using a copper catalyst .
Addition to Esters
Similarly, it can also be used for the selective addition of dimethylphenylsilanyl group to esters . This reaction also typically involves the use of a copper catalyst .
Addition to Acrylonitriles
The compound can be used for the selective addition of dimethylphenylsilanyl group to acrylonitriles . This reaction is facilitated using a copper catalyst .
Synthesis of (Z)-4-boryl-1-silyl-2-alkene Derivatives
This compound can be used in the synthesis of (Z)-4-boryl-1-silyl-2-alkene derivatives by stereoselective addition of silicon-boron bond to acyclic 1,3-dienes in the presence of a Ni catalyst .
Preparation of Silyl-substituted Butenoate Derivatives
It can be used in the preparation of silyl-substituted butenoate derivatives from allenes via hydrosilylation reactions using a copper catalyst .
Preparation of β-Silyl-substituted Acrylate Derivatives
This compound can be used in the preparation of β-silyl-substituted acrylate derivatives from propiolate derivatives via hydrosilylation reactions using a copper catalyst .
Palladium-Catalyzed Asymmetric Silaboration of Allenes
It can be used in the palladium-catalyzed asymmetric silaboration of allenes to offer corresponding β-borylallylsilanes .
Palladium-Catalyzed Asymmetric Silaboration of Alkanes
Finally, this compound can be used in the palladium-catalyzed asymmetric silaboration of alkanes to offer corresponding 2-boryl-1-silylalkanes .
Mechanism of Action
Target of Action
The primary target of (Dimethylphenylsilyl)boronic acid pinacol ester, also known as Dimethyl(phenyl)(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane, are cyclic and acyclic unsaturated ketones, esters, and acrylonitriles . The compound selectively adds a dimethylphenylsilanyl group to these targets .
Mode of Action
The compound interacts with its targets through a copper-catalyzed reaction . It is used in the synthesis of (Z)-4-boryl-1-silyl-2-alkene derivatives by stereoselective addition of silicon-boron bond to acyclic 1,3-dienes in the presence of a nickel catalyst . It is also used in the preparation of silyl-substituted butenoate and β-silyl-substituted acrylate derivatives from allenes and propiolate derivatives via hydrosilylation reactions using a copper catalyst .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s important to note that the compound is a liquid at room temperature with a density of 0962 g/mL . It is soluble in common organic solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in the formation of new compounds such as (Z)-4-boryl-1-silyl-2-alkene derivatives, silyl-substituted butenoate, and β-silyl-substituted acrylate derivatives . These compounds can be further used in various chemical reactions and syntheses.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of a catalyst. For instance, the compound’s reaction with its targets is catalyzed by copper . Additionally, boronic pinacol esters, a class of compounds to which (Dimethylphenylsilyl)boronic acid pinacol ester belongs, are known to be susceptible to hydrolysis, and the rate of this reaction is considerably accelerated at physiological pH .
Safety and Hazards
Future Directions
properties
IUPAC Name |
dimethyl-phenyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2Si/c1-13(2)14(3,4)17-15(16-13)18(5,6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMSAQNLTKGMGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)[Si](C)(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436709 | |
Record name | (Dimethylphenylsilyl)boronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
185990-03-8 | |
Record name | (Dimethylphenylsilyl)boronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Dimethylphenylsilyl) boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (dimethylphenylsilyl)boronic acid pinacol ester participate in the synthesis of vinylsilanes?
A1: (Dimethylphenylsilyl)boronic acid pinacol ester acts as a silicon source in the copper(I)-catalyzed hydrosilylation of allenes and propiolate derivatives. [] In this reaction, the copper(I) catalyst likely activates the carbon-carbon multiple bond of the allene or propiolate, allowing for the transfer of the dimethylphenylsilyl group from the boronic ester to the substrate. This results in the formation of a new carbon-silicon bond, yielding the desired vinylsilane product.
Q2: What are the advantages of using (dimethylphenylsilyl)boronic acid pinacol ester in this specific synthetic method?
A2: The research highlights several advantages of using this particular silylboronate:
- ** Versatility:** The method is effective for a variety of multi-substituted allenes and propiolate derivatives, allowing for the synthesis of diverse vinylsilane structures. []
- Efficiency: The reaction proceeds with moderate to high yields, making it a practical approach for vinylsilane synthesis. []
- Stereoselectivity: The reaction exhibits good to excellent stereoselectivity, enabling the controlled formation of specific vinylsilane isomers. []
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